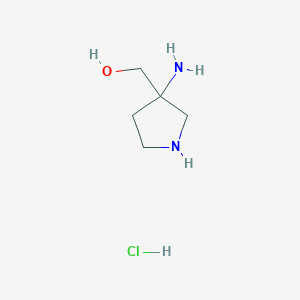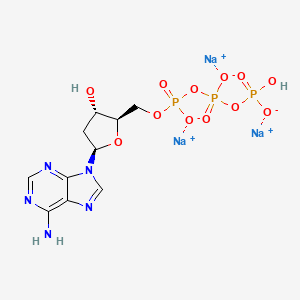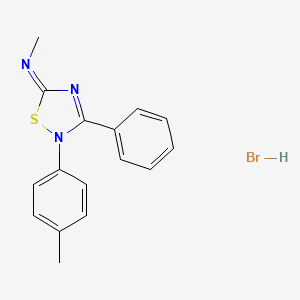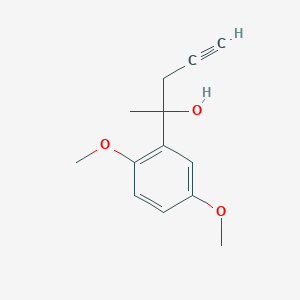![molecular formula C12H22N2O7P2 B11927781 [[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TH-Z93 is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) and a lipophilic bisphosphonate. It has shown significant efficacy in various biological models, including its use as an antibacterial agent and in inhibiting tumor growth .
Vorbereitungsmethoden
The synthesis of TH-Z93 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then subjected to various synthetic routes and reaction conditions to achieve the desired purity and efficacy. Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
TH-Z93 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TH-Z93 has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of farnesyl pyrophosphate synthase, which is crucial in the mevalonate pathway. In biology, it has shown efficacy in inhibiting tumor growth and prolonging survival in animal models. In medicine, it is being explored for its potential use as an antibacterial agent and in the treatment of various diseases. In industry, TH-Z93 is used in the synthesis of other compounds and as a research tool for studying various biological pathways .
Wirkmechanismus
The mechanism of action of TH-Z93 involves its inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. By inhibiting this enzyme, TH-Z93 disrupts the synthesis of farnesyl pyrophosphate, a key intermediate in the biosynthesis of several important biomolecules. This disruption leads to the inhibition of various biological processes, including tumor growth and bacterial proliferation .
Vergleich Mit ähnlichen Verbindungen
TH-Z93 is unique in its potent inhibition of farnesyl pyrophosphate synthase and its lipophilic bisphosphonate structure. Similar compounds include other bisphosphonates and FPPS inhibitors, such as alendronate and risedronate. TH-Z93 has shown greater efficacy in certain biological models, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H22N2O7P2 |
|---|---|
Molekulargewicht |
368.26 g/mol |
IUPAC-Name |
[[(4-hexoxypyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C12H22N2O7P2/c1-2-3-4-5-8-21-10-6-7-13-11(9-10)14-12(22(15,16)17)23(18,19)20/h6-7,9,12H,2-5,8H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI-Schlüssel |
NXVHNJBPVOSZAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=NC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)


![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


